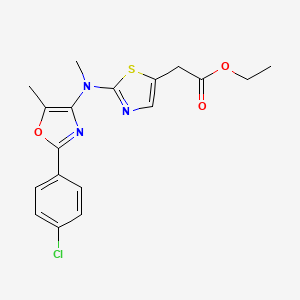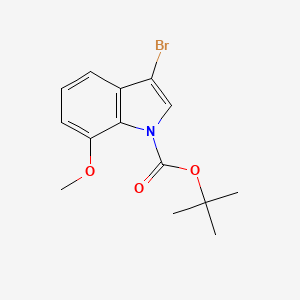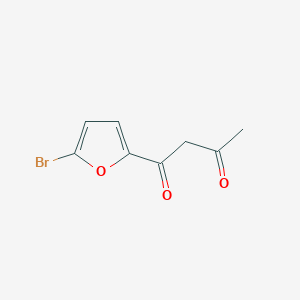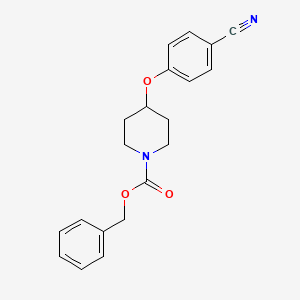
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, an oxazole ring, and a chlorophenyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate typically involves multi-step reactions. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, disrupting their normal function. This compound may inhibit enzyme activity or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate is unique due to its combination of a thiazole ring, an oxazole ring, and a chlorophenyl group.
Eigenschaften
Molekularformel |
C18H18ClN3O3S |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
ethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C18H18ClN3O3S/c1-4-24-15(23)9-14-10-20-18(26-14)22(3)16-11(2)25-17(21-16)12-5-7-13(19)8-6-12/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
VZKIJDDQTFOMMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(S1)N(C)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)

![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)



